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Compound of Interest

Compound Name: 2-Ethyl-4-oxohexanenitrile

Cat. No.: B15421850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-4-
oxohexanenitrile, a valuable chemical intermediate. The document details a proposed

synthetic pathway, provides a comprehensive experimental protocol, and includes expected

analytical data for the target compound.

Introduction
2-Ethyl-4-oxohexanenitrile is a functionalized nitrile possessing both a keto and a nitrile

group. This combination of functionalities makes it a versatile building block in organic

synthesis, potentially serving as a precursor for various heterocyclic compounds and molecules

with pharmaceutical interest. The synthesis of such gamma-ketonitriles is a key transformation

in organic chemistry.

Proposed Synthetic Pathway: Michael Addition
The most direct and efficient method for the synthesis of 2-Ethyl-4-oxohexanenitrile is a

Michael addition reaction. This reaction involves the conjugate addition of a nucleophile, in this

case, the carbanion derived from butyronitrile, to an α,β-unsaturated carbonyl compound,

methyl vinyl ketone.

The overall reaction can be summarized in two key steps:
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Formation of the Butyronitrile Enolate: Deprotonation of butyronitrile at the α-carbon using a

strong, non-nucleophilic base to generate the corresponding nitrile-stabilized carbanion

(enolate).

Conjugate Addition: The nucleophilic attack of the butyronitrile enolate on the β-carbon of

methyl vinyl ketone, followed by protonation during workup to yield the final product, 2-Ethyl-
4-oxohexanenitrile.

A schematic of this synthetic approach is presented below:
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Caption: Proposed synthetic pathway for 2-Ethyl-4-oxohexanenitrile.

Detailed Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 2-Ethyl-4-
oxohexanenitrile, adapted from established procedures for similar Michael additions.

3.1. Materials and Reagents
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Reagent Formula MW ( g/mol ) Amount Moles

Diisopropylamine C₆H₁₅N 101.19 1.54 g (2.1 mL) 15.2 mmol

Tetrahydrofuran

(THF),

anhydrous

C₄H₈O 72.11 40 mL -

n-Butyllithium

(2.5 M in

hexanes)

C₄H₉Li 64.06 6.0 mL 15.0 mmol

Butyronitrile C₄H₇N 69.11 1.0 g (1.2 mL) 14.5 mmol

Methyl vinyl

ketone
C₄H₆O 70.09 1.02 g (1.2 mL) 14.5 mmol

Saturated aq.

Ammonium

Chloride

NH₄Cl 53.49 20 mL -

Diethyl ether (C₂H₅)₂O 74.12 50 mL -

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 q.s. -

3.2. Procedure

Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert

atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (40 mL).

Cool the flask to -78 °C using a dry ice/acetone bath.

Slowly add diisopropylamine (2.1 mL, 15.2 mmol) to the cold THF.

To this solution, add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15.0 mmol)

dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70
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°C.

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure

complete formation of LDA.

Step 2: Formation of the Butyronitrile Enolate

To the freshly prepared LDA solution at -78 °C, add butyronitrile (1.2 mL, 14.5 mmol)

dropwise over 15 minutes.

Stir the reaction mixture at -78 °C for 1 hour.

Step 3: Michael Addition

Slowly add methyl vinyl ketone (1.2 mL, 14.5 mmol) to the enolate solution at -78 °C over 20

minutes.

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

Allow the reaction to warm slowly to room temperature and stir overnight.

Step 4: Workup and Purification

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution

(20 mL).

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).

Combine the organic layers and wash with brine (20 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl

acetate/hexanes gradient) to afford the pure 2-Ethyl-4-oxohexanenitrile.

Expected Results and Characterization
4.1. Quantitative Data
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Parameter Expected Value

Yield 60-75%

Physical Appearance Colorless to pale yellow oil

Molecular Formula C₈H₁₃NO

Molecular Weight 139.20 g/mol

4.2. Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2-Ethyl-4-
oxohexanenitrile. The 13C NMR data is based on the available spectrum in the PubChem

database (CID 13861978)[1]. The 1H NMR, IR, and Mass Spectrum data are predicted based

on the structure and data for analogous compounds.

Technique Expected Data

¹H NMR (CDCl₃)

δ (ppm): ~2.75 (t, 2H, -CH₂-C=O), ~2.50 (q, 2H,

-CH₂-CH₃), ~2.20 (s, 3H, -C(=O)-CH₃), ~2.0-1.8

(m, 2H, -CH(CN)-CH₂-), ~1.7-1.5 (m, 1H, -

CH(CN)-), ~1.0 (t, 3H, -CH₂-CH₃)

¹³C NMR (CDCl₃)

δ (ppm): ~208 (C=O), ~120 (CN), ~45 (-CH₂-

C=O), ~35 (-CH(CN)-), ~30 (-C(=O)-CH₃), ~28

(-CH(CN)-CH₂-), ~25 (-CH₂-CH₃), ~11 (-CH₂-

CH₃)[1]

IR (neat, cm⁻¹) ~2245 (C≡N stretch), ~1715 (C=O stretch)

Mass Spec (EI, m/z) 139 (M⁺), 110, 96, 82, 70, 57, 43

Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of 2-Ethyl-4-
oxohexanenitrile.
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Caption: Workflow for the synthesis of 2-Ethyl-4-oxohexanenitrile.
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Safety Considerations
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert

atmosphere.

Diisopropylamine and Butyronitrile are flammable and toxic.

Methyl vinyl ketone is flammable, toxic, and a lachrymator.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate

personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion
The synthesis of 2-Ethyl-4-oxohexanenitrile via a Michael addition of the butyronitrile enolate

to methyl vinyl ketone is a robust and efficient method. The provided experimental protocol

offers a detailed guide for researchers to successfully synthesize this valuable intermediate.

The expected analytical data will aid in the characterization and confirmation of the final

product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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